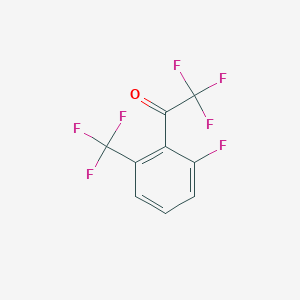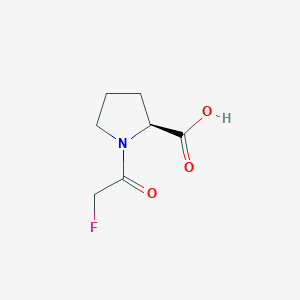
(S)-1-(2-Fluoroacetyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-PROLINE, 1-(FLUOROACETYL)- is a derivative of L-proline, a naturally occurring amino acid. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. The incorporation of a fluoroacetyl group into the proline structure enhances its reactivity and introduces new functional possibilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-PROLINE, 1-(FLUOROACETYL)- typically involves the protection of the amino group of L-proline, followed by the introduction of the fluoroacetyl group. One common method is the use of tert-butoxycarbonyl (Boc) protection, followed by the reaction with fluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of L-PROLINE, 1-(FLUOROACETYL)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
L-PROLINE, 1-(FLUOROACETYL)- undergoes various chemical reactions, including:
Oxidation: The fluoroacetyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group, yielding hydroxyproline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups, leading to diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex molecules and pharmaceuticals .
Aplicaciones Científicas De Investigación
L-PROLINE, 1-(FLUOROACETYL)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of novel organic compounds and catalysts.
Biology: The compound is used in studies of enzyme mechanisms and protein folding due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of L-PROLINE, 1-(FLUOROACETYL)- involves its interaction with various molecular targets. The fluoroacetyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the stability and function of proteins. These interactions are crucial in its role as a catalyst and in its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-PROLINE, 1-(FLUOROACETYL)- include:
L-azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): A chiral building block for pharmaceuticals.
Uniqueness
L-PROLINE, 1-(FLUOROACETYL)- is unique due to the presence of the fluoroacetyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound for specialized applications in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C7H10FNO3 |
|---|---|
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
(2S)-1-(2-fluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m0/s1 |
Clave InChI |
PIBMPLCFPFTJKC-YFKPBYRVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CF)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CF)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

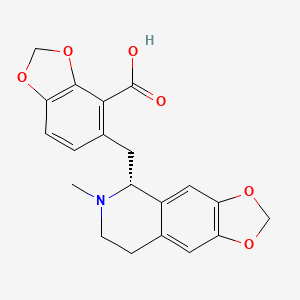
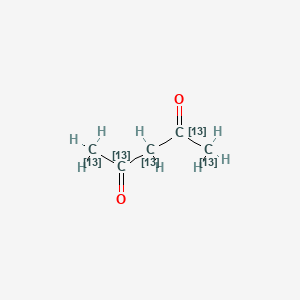
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
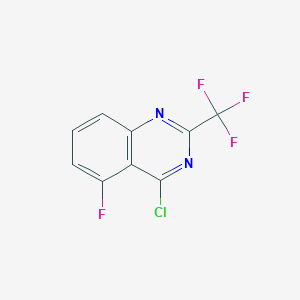
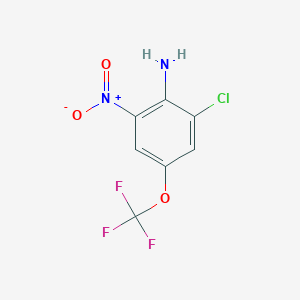
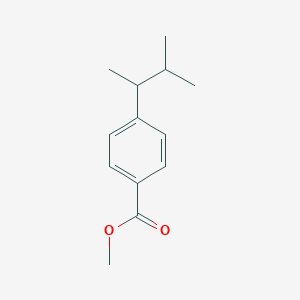
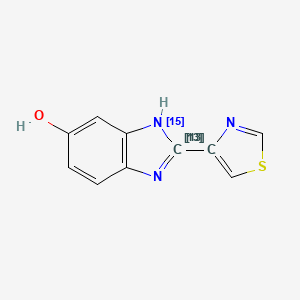
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
